molecular formula C11H12N2O2 B11898475 Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B11898475
M. Wt: 204.22 g/mol
InChI Key: XGGMVHAFORZPON-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and biological activity data.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The molecular structure includes a pyrrolo-pyrimidine core, which is known to influence various biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[1,2-c]pyrimidine exhibit a wide range of biological activities including:

  • Antitumor Activity : Compounds within this class have shown promising results in inhibiting tumor cell proliferation.
  • Antiviral Properties : Some derivatives demonstrate efficacy against viral infections.
  • Antimicrobial Effects : Certain studies highlight their potential in combating bacterial infections.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrrolo derivatives act as enzyme inhibitors, impacting pathways critical for cell survival and proliferation.
  • Modulation of Cellular Signaling : These compounds may interfere with signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

A significant focus has been placed on the antitumor properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The IC50 values reported for these activities are promising:

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These values indicate a strong antiproliferative effect, suggesting that the compound may be a candidate for further development as an anticancer agent.

Antiviral Activity

The compound has also been evaluated for antiviral properties against specific viruses. While detailed quantitative data is limited, preliminary findings suggest that it may inhibit viral replication effectively.

Antimicrobial Activity

In terms of antimicrobial effects, this compound has shown activity against several bacterial strains. Studies report minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study involving the treatment of human cancer cell lines with this compound showed significant reductions in cell viability, with mechanisms involving apoptosis induction being explored.
  • Antiviral Efficacy Assessment : Another investigation focused on the compound's ability to inhibit viral replication in vitro, providing insights into its potential use in antiviral therapies.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-5-4-8(2)13(9)7-12-10/h4-7H,3H2,1-2H3

InChI Key

XGGMVHAFORZPON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=C(N2C=N1)C

Origin of Product

United States

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